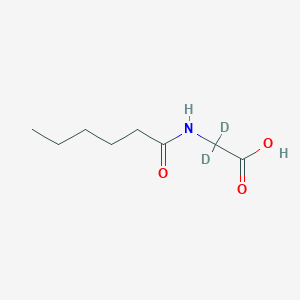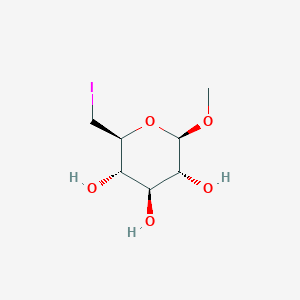
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside is a halogenated sugar derivative, specifically an iodo sugar It is a modified form of beta-D-glucopyranoside where the hydroxyl group at the sixth position is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside typically involves the iodination of Methyl 6-deoxy-beta-D-glucopyranoside. The process can be carried out using iodine and a suitable oxidizing agent such as pyridinium chlorochromate (PCC) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom, yielding Methyl 6-deoxy-beta-D-glucopyranoside.
Oxidation Reactions: Although less common, the compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Thiols or amines in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Pyridinium chlorochromate (PCC) or other mild oxidizing agents.
Major Products:
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Reduction: Methyl 6-deoxy-beta-D-glucopyranoside.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Studied for its potential interactions with biological molecules, particularly in the context of carbohydrate recognition and binding.
Medicine: Investigated for its potential use in radiolabeling and imaging due to the presence of iodine, which can be detected using certain imaging techniques.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other halogenated sugars.
Mechanism of Action
The mechanism of action of Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside largely depends on its interactions with other molecules. The iodine atom can participate in halogen bonding, which influences the compound’s binding affinity and specificity. Additionally, the compound’s structure allows it to mimic natural sugars, potentially interacting with carbohydrate-binding proteins and enzymes.
Comparison with Similar Compounds
Methyl 6-deoxy-beta-D-glucopyranoside: Lacks the iodine atom, making it less reactive in certain chemical reactions.
Methyl 6-deoxy-6-bromo-beta-D-glucopyranoside: Contains a bromine atom instead of iodine, which affects its reactivity and binding properties.
Methyl 6-deoxy-6-chloro-beta-D-glucopyranoside: Contains a chlorine atom, offering different chemical and physical properties compared to the iodo derivative.
Uniqueness: Methyl 6-deoxy-6-iodo-beta-D-glucopyranoside is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications requiring halogen bonding or radiolabeling.
Properties
Molecular Formula |
C7H13IO5 |
|---|---|
Molecular Weight |
304.08 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7-/m1/s1 |
InChI Key |
MAZXJZHWRBSRKM-XUUWZHRGSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CI)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



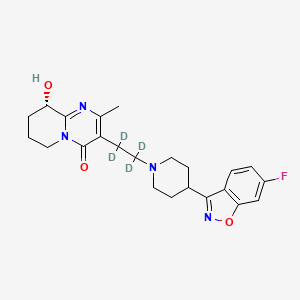
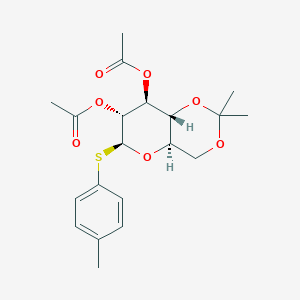

![2-[(6-Fluoropyridin-2-yl)formamido]-3-methylpentanoic acid](/img/structure/B12432104.png)
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
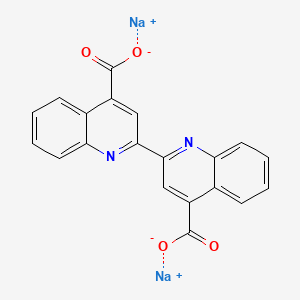
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)

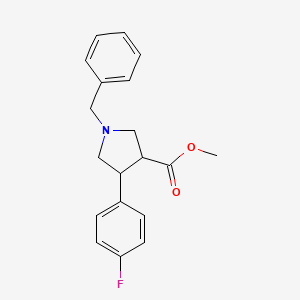
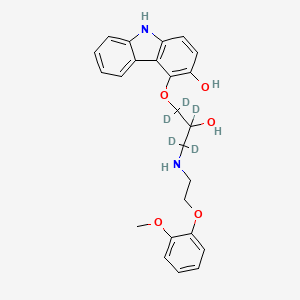
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
